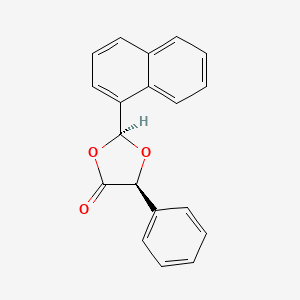
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is a chiral compound featuring a naphthalene ring and a phenyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of naphthalene-1-carbaldehyde with (S)-phenylglycinol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the dioxolane ring. The reaction conditions often include:
Solvent: Toluene or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Reflux conditions (80-110°C)
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification: Crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-25°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis for enantioselective reactions.
Materials Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Drug Design: Potential scaffold for designing new pharmaceuticals targeting specific biological pathways.
Medicine
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Agents: Studied for its effectiveness against various microbial strains.
Industry
Polymer Additives: Used to improve the properties of industrial polymers.
Coatings: Applied in the formulation of high-performance coatings.
作用機序
The mechanism by which (2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects in biological pathways. For example, as an enzyme inhibitor, it may block the active site, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
(2R,5R)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound, with similar but distinct biological activities.
(2S,5S)-2-(Naphthalen-1-yl)-5-methyl-1,3-dioxolan-4-one: A structurally similar compound with a methyl group instead of a phenyl group.
Uniqueness
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is unique due to its specific stereochemistry and the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
887304-81-6 |
|---|---|
分子式 |
C19H14O3 |
分子量 |
290.3 g/mol |
IUPAC名 |
(2S,5S)-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H14O3/c20-18-17(14-8-2-1-3-9-14)21-19(22-18)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17,19H/t17-,19-/m0/s1 |
InChIキー |
ITGXDRZTILBSJD-HKUYNNGSSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2C(=O)O[C@H](O2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
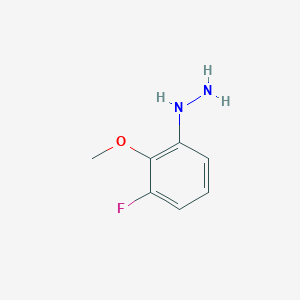
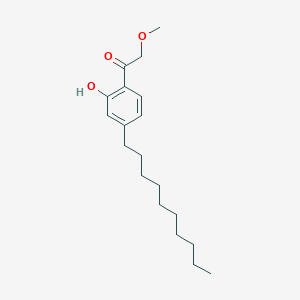
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
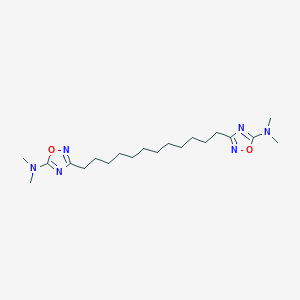
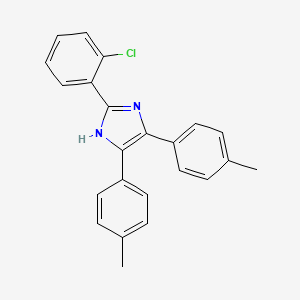
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
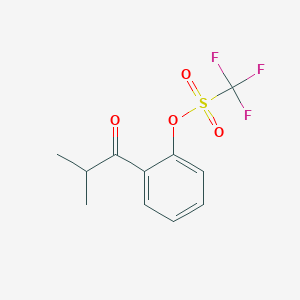
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
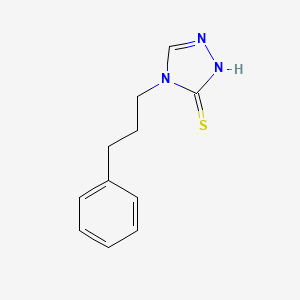
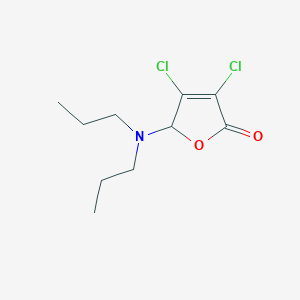
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
